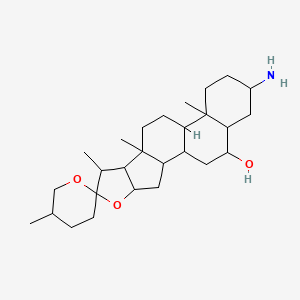

Isojuripidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isojuripidine is a natural product found in Solanum asperolanatum and Solanum hispidum with data available.

科学研究应用

Pharmacological Applications

Spasmolytic Effects:

Isojuripidine has been studied for its spasmolytic properties, particularly in the gastrointestinal tract. Research indicates that this compound can inhibit contractions induced by histamine and acetylcholine in guinea-pig ileum tissues. The effective concentrations (EC50) for these contractions were found to be 1.2×10−6M for histamine and 1.9×10−6M for acetylcholine, suggesting a potent relaxant effect on smooth muscle tissues . The mechanism of action appears to involve the inhibition of calcium influx through voltage-operated calcium channels, leading to a non-competitive antagonism of spasmogenic agents .

Metabolic Studies:

Studies have also focused on the metabolism of this compound in animal models, such as dogs and rats. These investigations revealed that even at lower doses, this compound exhibits significant bioavailability and metabolic activity, which can inform dosing strategies for therapeutic applications .

Bioactive Compound Potential

This compound has been identified as a bioactive compound with various health benefits. It has shown promising results in preliminary studies regarding its antibacterial and antifungal activities. These properties position this compound as a candidate for further investigation in the development of natural antibiotics .

Table 1: Summary of Key Studies on this compound

常见问题

Basic Research Questions

Q. What established methodologies are effective for synthesizing Isojuripidine, and what parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, optimized under controlled conditions (e.g., temperature, catalyst type, solvent polarity). Yield and purity are influenced by purification techniques like HPLC or recrystallization. Characterization via NMR (for structural confirmation) and mass spectrometry (for molecular weight validation) is essential. Reproducibility requires detailed documentation of reaction parameters and validation across independent trials .

Q. How can this compound be identified and quantified in heterogeneous biological samples?

- Methodological Answer : Use LC-MS/MS for high sensitivity and specificity in complex matrices. Validate the method with spike-and-recovery experiments to account for matrix effects. Calibration curves using isotopic labeling (e.g., deuterated analogs) improve accuracy. Cross-validate with orthogonal techniques like immunoassays to confirm specificity .

Q. What in vitro assays are recommended for initial screening of this compound’s biological activity?

- Methodological Answer : Employ cell-based assays (e.g., viability assays using MTT or ATP quantification) for cytotoxicity. Target-specific assays (e.g., enzyme inhibition kinetics) should use recombinant proteins under physiologically relevant conditions. Include positive/negative controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound be resolved?

- Methodological Answer : Conduct comparative pharmacokinetic studies measuring bioavailability, half-life, and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior from in vitro data. Investigate metabolic stability via liver microsome assays and identify metabolites through UPLC-QTOF-MS. Adjust dosing regimens or formulation (e.g., nano-encapsulation) to enhance bioavailability .

Q. What computational strategies integrate with empirical data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (using tools like AutoDock) to predict target binding sites with molecular dynamics simulations to assess stability. Validate predictions via site-directed mutagenesis of putative binding residues. Cross-reference with transcriptomic or proteomic datasets to identify downstream pathways. Use cheminformatics tools (e.g., QSAR) to optimize lead compounds .

Q. How should researchers design studies to address variability in this compound’s bioactivity across experimental models?

- Methodological Answer : Standardize experimental conditions (e.g., cell passage number, serum batch). Perform power analyses to determine sample sizes adequate for detecting effect sizes. Use blinded scoring for subjective endpoints. Report variability metrics (e.g., coefficient of variation) and apply mixed-effects models to account for batch-to-batch differences .

Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they systematically evaluated?

- Methodological Answer : Synthesize analogs via scaffold-hopping or bioisosteric replacement. Assess solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (hepatocyte incubation). Prioritize candidates using in silico ADMET predictors. Conduct head-to-head comparisons in rodent models to evaluate efficacy-toxicity ratios .

Q. Which statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Apply ANOVA with post-hoc corrections for multi-group comparisons. For time-course data, employ mixed-effects models. Bayesian hierarchical models are useful for integrating historical data. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers validate this compound’s target engagement in complex physiological systems?

- Methodological Answer : Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm target binding in native environments. CRISPR-Cas9 knockout models can establish phenotypic dependency. Spatial omics (e.g., imaging mass cytometry) localizes target expression in tissues .

Q. What strategies mitigate off-target effects observed in this compound’s pharmacological profiling?

- Methodological Answer : Perform broad-panel selectivity screening (e.g., kinase profiling, GPCR panels). Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions. Design counter-screens with structurally unrelated compounds to distinguish target-specific effects. Optimize dosing to remain below off-target IC50 thresholds .

Q. Methodological Guidance for Data Interpretation

- Handling Contradictory Literature : Conduct a systematic review following PRISMA guidelines to map discrepancies in reported efficacy or toxicity. Use meta-regression to explore sources of heterogeneity (e.g., dosage, model species) .

- Reproducibility Best Practices : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data and code publicly to enable independent verification. Replicate key findings in ≥2 independent labs using harmonized protocols .

属性

分子式 |

C27H45NO3 |

|---|---|

分子量 |

431.7 g/mol |

IUPAC 名称 |

16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-ol |

InChI |

InChI=1S/C27H45NO3/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,29H,5-14,28H2,1-4H3 |

InChI 键 |

YQYXKZJKLISVTR-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)N)C)O)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)N)C)O)C)C)OC1 |

同义词 |

20beta-H, 22alpha-O,25R-5alpha-spirostan-3beta-amino-6alpha-ol isojuripidine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。